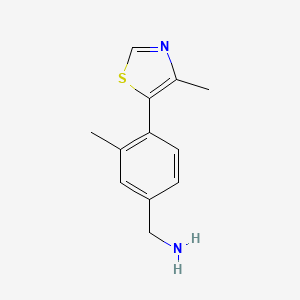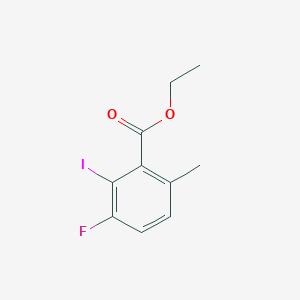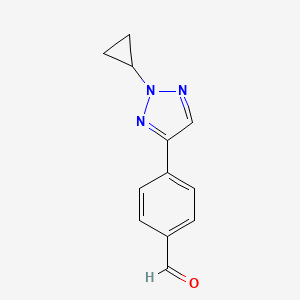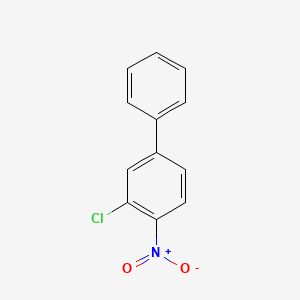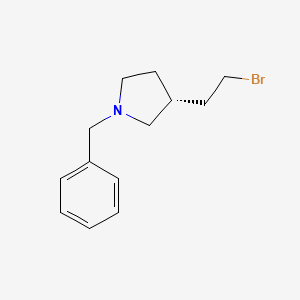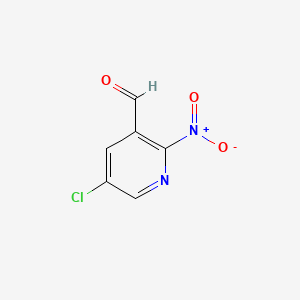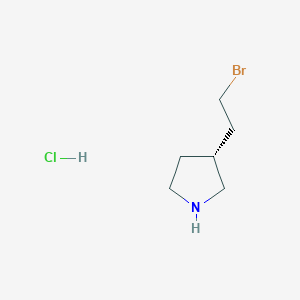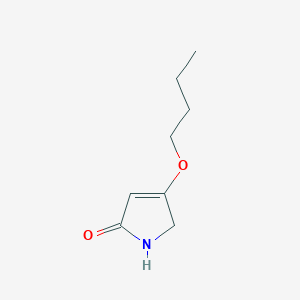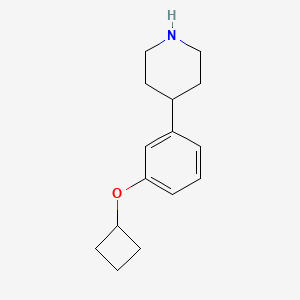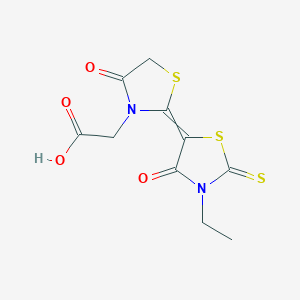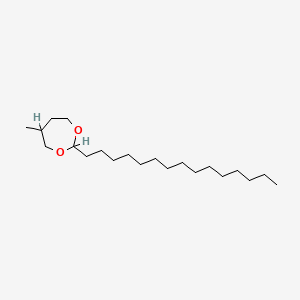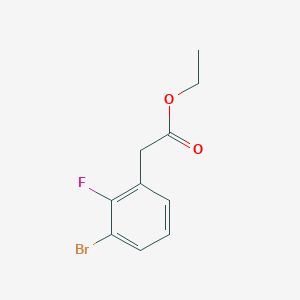
(3-Bromo-2-fluoro-phenyl)-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromo-2-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the bromination and fluorination of ethyl phenylacetate. This process requires the use of bromine and a fluorinating agent such as Selectfluor. The reaction conditions must be carefully controlled to achieve the desired substitution pattern on the phenyl ring.
Industrial Production Methods
Industrial production of ethyl 2-(3-bromo-2-fluorophenyl)acetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include 2-(3-azido-2-fluorophenyl)acetate or 2-(3-mercapto-2-fluorophenyl)acetate.
Oxidation: The major product is 2-(3-bromo-2-fluorophenyl)acetic acid.
Reduction: The major product is 2-(3-bromo-2-fluorophenyl)ethanol.
Applications De Recherche Scientifique
Ethyl 2-(3-bromo-2-fluorophenyl)acetate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-bromo-2-fluorophenyl)acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to the modulation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-bromo-2-fluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Ethyl 2-(3-chloro-2-fluorophenyl)acetate: The chlorine substitution alters the compound’s electronic properties and reactivity.
Ethyl 2-(3-bromo-4-fluorophenyl)acetate: Another isomer with different substitution positions, affecting its chemical behavior.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
ethyl 2-(3-bromo-2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 |
Clé InChI |
MYRCLYTWQBYBCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C(=CC=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


